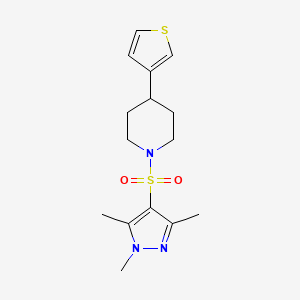

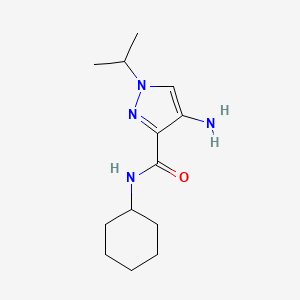

4-(thiophen-3-yl)-1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Enantioselective Synthesis Analysis

The study presented in the first paper introduces a method for synthesizing sulfamate-fused 2,6-disubstituted piperidin-4-ones or 2,3-dihydropyridin-4(1H)-ones with high diastereo- and enantioselectivity. This is achieved through an asymmetric [4 + 2] cycloaddition reaction using chiral primary amine and o-fluorobenzoic acid, which efficiently promotes the reaction between N-sulfonylimines and enones or ynones. Notably, the cycloaddition reaction between cyclic N-sulfonylimines and ynones is reported for the first time, indicating a novel approach to the synthesis of these compounds .

Molecular Structure Analysis

The third paper discusses a compound with a pyrazolo[3,4-b]pyridine unit that exhibits a slight bow across the common C—C bond. In the crystal structure, the compound forms ribbons along the a-axis direction through C—H...π(ring) interactions, which are then packed into corrugated layers. Additionally, the paper notes a rotational disorder in the thiophenyl group, which is distributed over two sites in a specific ratio .

Chemical Reactions Analysis

The second paper explores a series of novel (4-piperidin-1-yl)-phenyl sulfonamides and their biological activity on the human beta(3)-adrenergic receptor (AR). The study highlights the importance of the 4-hydroxyl-3-methyl sulfonamide group and the impact of N-alkyl substitution on the 4-piperidin-1-yl-phenylamine structure for achieving potent beta(3) agonist activity with high selectivity over beta(1)- and beta(2)-ARs. This indicates that specific structural modifications can significantly influence the biological activity and selectivity of these compounds .

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of "4-(thiophen-3-yl)-1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidine," they do provide insights into related compounds. For instance, the anti-breast cancer activity of certain 1,2-dihydropyridine, thiophene, and thiazole derivatives is mentioned in the fourth paper, suggesting that compounds with thiophene moieties can exhibit significant cytotoxic activity, potentially surpassing that of the reference drug doxorubicin . This implies that the physical and chemical properties of thiophene-containing compounds are relevant for their biological activity and could be a focus for further research.

Applications De Recherche Scientifique

Antimicrobial Applications

Research has shown that compounds with structures similar to 4-(thiophen-3-yl)-1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidine possess notable antimicrobial properties. For instance, the synthesis of novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing sulfonyl moiety has demonstrated some compounds to be active against microbial infections (Ammar et al., 2004). Furthermore, the preparation of new heterocycles based on 3-methyl 1-phenyl-5-benzene sulfonamido pyrazole has been explored, showing antimicrobial activity by yielding compounds effective against various bacterial strains (El‐Emary et al., 2002).

Anticancer Activities

Several studies have focused on the anticancer potential of derivatives related to the compound . The anticancer evaluation of di- and trifunctional substituted 1,3-thiazoles, for instance, revealed that compounds with a piperazine substituent showed significant effectiveness against various cancer cell lines (Turov, 2020). Similarly, novel 1,2-dihydropyridines, thiophenes, and thiazole derivatives having a biologically active sulfone moiety have shown promising in-vitro anticancer activity, especially against human breast cancer cell lines (Al-Said et al., 2011).

Antioxidant Properties

The design and synthesis of novel 1H-3-indolyl derivatives, including structures similar to the discussed compound, have been investigated for their antioxidant activities. These studies aimed at developing high-efficiency antioxidants, particularly against ROS, indicating potential applications in mitigating oxidative stress-related conditions (Aziz et al., 2021).

Corrosion Inhibition

Research into the use of piperidine and related derivatives for corrosion inhibition, especially for metals like copper in acidic environments, has also been conducted. This illustrates the compound's potential utility in industrial applications, contributing to the preservation of metal integrity and longevity (Sankarapapavinasam et al., 1991).

Propriétés

IUPAC Name |

4-thiophen-3-yl-1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O2S2/c1-11-15(12(2)17(3)16-11)22(19,20)18-7-4-13(5-8-18)14-6-9-21-10-14/h6,9-10,13H,4-5,7-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSAGZZFCQWMEKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)S(=O)(=O)N2CCC(CC2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(thiophen-3-yl)-1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2509827.png)

![2-[[5-Butan-2-ylsulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2509835.png)

![ethyl 2-[[2-[1-[2-[(4-methylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2509842.png)

![N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2509848.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2509849.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2509850.png)